Increased Log P (Hydrophobicity) Over the Ethoxylated Analog Enhances Oil-Phase Affinity
The target compound exhibits a calculated log P of 6.09 (ACD/Labs), compared to 5.31 for the direct ethoxylated analog 2,2'-(octadec-9-enylimino)bisethanol (PEG-2 oleamine, CAS 13127-82-7) . This 0.78 log-unit increase corresponds to an approximately 6-fold higher octanol-water partition coefficient, indicating substantially greater partitioning into hydrophobic environments.
| Evidence Dimension | Octanol-water partition coefficient (log P) |
|---|---|
| Target Compound Data | log P = 6.09 (ACD/Labs) |
| Comparator Or Baseline | PEG-2 oleamine (CAS 13127-82-7): log P = 5.31 (ACD/Labs) |
| Quantified Difference | Δ log P = +0.78 (approx. 6× higher partition coefficient) |
| Conditions | Computed log P values from ACD/Labs algorithm; matched molecular species |
Why This Matters
Higher log P translates into enhanced solubility in nonpolar media, which is critical for applications in oil-based drilling fluids, lubricant additives, and corrosion inhibitor packages where greater oil-phase partitioning is desired.
